molecular formula C13H13NO B2500728 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-16-1

1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2500728
CAS RN: 383136-16-1
M. Wt: 199.253
InChI Key: RYKLHFRNQYWPQZ-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carbaldehyde group, which is a form of aldehyde .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Enantiomer Separation and Racemization Barriers

1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and related compounds have been investigated for their potential in the separation of enantiomers and understanding the barriers to racemization. Studies have shown successful separation of enantiomers using chromatographic techniques and have provided insights into the barriers to rotation around the C-N bond in these compounds, contributing to the field of stereochemistry (Vorkapić-Furač et al., 1989).

Single Molecule Magnetic Behavior

In the field of magnetism, derivatives of this compound have been utilized in synthesizing clusters like the {Mn(III)25} barrel-like cluster. This particular cluster, linked via Na(+) cations, has exhibited single-molecule magnetic behavior, which is significant for magnetic storage and quantum computing applications (Giannopoulos et al., 2014).

Molecular Electrostatic Potential and Hydrogen Bonding

Research has also explored the molecular electrostatic potential and hydrogen bonding in related pyrrole derivatives. These studies, including vibrational analysis and quantum chemical calculations, have provided valuable information on the nature of interactions and binding energies in these molecules, which is crucial for designing materials with specific properties (Singh et al., 2014).

Photochemical Properties

The photochemical properties of halogenated pyrrole derivatives, including this compound, have been studied to understand their reactivity under light irradiation. Such studies are important in the field of photochemistry and can have applications in the development of photoresponsive materials (D’Auria et al., 1997).

Luminescence Sensing

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, synthesized from related compounds, have shown potential as fluorescence sensors for benzaldehyde-based derivatives. This application is significant in the development of sensitive and selective chemical sensors (Shi et al., 2015).

Catalysis in Polymerization

Certain aluminum and zinc complexes supported by pyrrole-based ligands, including derivatives of this compound, have been shown to catalyze the ring-opening polymerization of ɛ-caprolactone. This has implications in the field of polymer chemistry, particularly in the synthesis of biodegradable polymers (Qiao et al., 2011).

properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-6-12(8-11(10)2)14-7-3-4-13(14)9-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLHFRNQYWPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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